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Compound of Interest

Compound Name: 1,1-Dimethylguanidine

Cat. No.: B3025567

Introduction: The Significance of the Guanidinyl
Moiety in Modern Chemistry

The guanidine functional group, characterized by a central carbon atom bonded to three
nitrogen atoms, is a cornerstone in contemporary chemical and pharmaceutical sciences. Its
remarkable basicity, stemming from the resonance stabilization of its protonated form, the
guanidinium cation, underpins its diverse applications. This unique electronic structure allows
for potent interactions with biological macromolecules through hydrogen bonding and
electrostatic interactions, making it a "privileged scaffold" in drug design. Among the myriad of
guanidine derivatives, 1,1-dimethylguanidine stands out as a versatile building block and a
subject of significant research interest. This guide provides an in-depth technical overview of
1,1-dimethylguanidine, tailored for researchers, scientists, and drug development
professionals. We will explore its core chemical properties, intricate structure, synthesis,
reactivity, and pivotal role in the development of novel therapeutics and other industrial
applications.

I. Core Chemical and Physical Properties of 1,1-
Dimethylguanidine

1,1-Dimethylguanidine is a strongly basic organic compound that is typically encountered as a
white to light yellow solid. Its physical and chemical properties are summarized in the table
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below, providing a foundational understanding of its behavior in various chemical
environments.

Property Value Source(s)
Molecular Formula CsHoNs

Molecular Weight 87.12 g/mol

Appearance White to light yellow solid

Melting Point 105 °C

Boiling Point 104.7 + 23.0 °C (Predicted)

Density 1.05 + 0.1 g/cm? (Predicted)

pKa (of conjugate acid) 14.54 + 0.70 (Predicted)

Highly soluble in water and
Solubility polar organic solvents like

alcohols.

The high pKa value underscores the exceptional basicity of 1,1-dimethylguanidine, a direct
consequence of the resonance delocalization of the positive charge in its conjugate acid. This
strong basicity is a defining feature that dictates its reactivity and utility in organic synthesis.

Il. Elucidating the Structure of 1,1-
Dimethylguanidine

The structure of 1,1-dimethylguanidine features a central carbon atom double-bonded to one
nitrogen atom and single-bonded to two other nitrogen atoms. One of these single-bonded
nitrogen atoms is asymmetrically substituted with two methyl groups.

Caption: 2D structure of 1,1-Dimethylguanidine.

The planarity of the guanidine core is a subject of interest, with resonance contributing to a
significant degree of delocalization of the pi electrons across the C-N bonds. This delocalization
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Is further enhanced upon protonation, leading to a highly symmetrical and stable guanidinium
cation.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 1,1-dimethylguanidine is
paramount for its identification and characterization in reaction mixtures and final products.

e 1H NMR Spectroscopy: The proton NMR spectrum of 1,1-dimethylguanidine is expected to
be relatively simple. The six protons of the two equivalent methyl groups would appear as a
sharp singlet. The chemical shift of this singlet would be influenced by the solvent and the
protonation state of the molecule. The protons on the unsubstituted nitrogen atoms would
likely appear as a broad signal due to quadrupole broadening and exchange with the
solvent. In D20, this signal would disappear due to deuterium exchange.

e 13C NMR Spectroscopy: The carbon-13 NMR spectrum would exhibit two distinct signals.
The carbon atom of the two equivalent methyl groups would appear in the aliphatic region of
the spectrum. The central carbon of the guanidine core would appear significantly downfield
due to its attachment to three electronegative nitrogen atoms. The precise chemical shifts
would be dependent on the solvent and pH.

e FTIR Spectroscopy: The infrared spectrum of 1,1-dimethylguanidine would display
characteristic absorption bands for the N-H and C=N stretching vibrations. N-H stretching
vibrations typically appear as a series of bands in the high-frequency region of the spectrum,
while the C=N stretching vibration is a key indicator of the guanidine group and is expected
in the range of 1600-1700 cm™1,

e Mass Spectrometry: The electron ionization mass spectrum of 1,1-dimethylguanidine would
show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern
would likely involve the loss of methyl groups and other characteristic cleavages of the
guanidine core. Alpha-cleavage, a common fragmentation pathway for amines, would be
expected, leading to the loss of a methyl radical.

lll. Synthesis and Reactivity

The synthesis of 1,1-dimethylguanidine can be achieved through several established
methods in organic chemistry. The choice of synthetic route often depends on the availability of
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starting materials and the desired scale of the reaction.

Synthetic Pathway 1
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 1,1-Dimethylguanidine:
Properties, Structure, and Applications]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025567#1-1-dimethylguanidine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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